molecular formula C39H41F6N3O3 B13462251 1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide

1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide

Cat. No.: B13462251
M. Wt: 713.7 g/mol
InChI Key: MDOGCKFMFFROOP-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[211]hexane-4-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including a piperidine ring, a fluorenyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the fluorenyl and trifluoromethylphenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compared to other similar compounds, 1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-methyl-2-nonyl-4(1H)-quinolone
  • 1-methyl-4-piperidinyl benzoate
  • 1-methyl-4-(1-propynyl)benzene These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each one unique in its applications and properties.

Properties

Molecular Formula

C39H41F6N3O3

Molecular Weight

713.7 g/mol

IUPAC Name

1-methyl-N-[1-[4-[9-(2,2,2-trifluoroethylcarbamoyl)fluoren-9-yl]butyl]piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide

InChI

InChI=1S/C39H41F6N3O3/c1-35-22-36(23-35,32(51-35)25-12-14-26(15-13-25)39(43,44)45)33(49)47-27-16-20-48(21-17-27)19-7-6-18-37(34(50)46-24-38(40,41)42)30-10-4-2-8-28(30)29-9-3-5-11-31(29)37/h2-5,8-15,27,32H,6-7,16-24H2,1H3,(H,46,50)(H,47,49)

InChI Key

MDOGCKFMFFROOP-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4CCN(CC4)CCCCC5(C6=CC=CC=C6C7=CC=CC=C75)C(=O)NCC(F)(F)F

Origin of Product

United States

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